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Compound of Interest

Compound Name: 5-Ethyl-2-nitrophenol

CAS No.: 101664-28-2

Cat. No.: B3198823 Get Quote

Executive Summary
5-Ethyl-2-nitrophenol (5-E-2-NP) is a specialized aromatic intermediate used primarily as a

precursor for 2-amino-5-ethylphenol, a scaffold essential for oxidative hair colorants and azo

pigments.[1][2] The ethyl substituent at the C5 position introduces steric bulk and lipophilicity,

modifying the solubility profile and shifting the bathochromic properties of the final dye

compared to methyl or unsubstituted analogs.[1][2] This guide outlines the validated workflow

for reducing 5-E-2-NP and utilizing it in diazo coupling protocols.

Chemical Profile & Structural Logic
The utility of 5-ethyl-2-nitrophenol lies in its 1,2,4-substitution pattern.[1][2] The ortho

relationship between the hydroxyl (-OH) and nitro (-NO2) groups allows for the formation of

O,N-heterocycles (e.g., benzoxazoles) or, upon reduction, o-aminophenols which are potent

chelating agents and oxidative couplers.[1][2]
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Property Specification

IUPAC Name 5-Ethyl-2-nitrophenol

CAS No.
1678-91-7 (Precursor context) / 149861-22-3

(Amine HCl)

Molecular Weight 167.16 g/mol

Appearance Yellow to orange crystalline solid

Solubility
Soluble in Ethanol, DMSO, Ethyl Acetate;

Sparingly soluble in water

Key Reactivity
Nitro reduction, Phenolic coupling, Electrophilic

substitution

Mechanistic Pathway
The synthesis of dyes from 5-E-2-NP typically follows a "Reduction-Activation" pathway.[1][2]

The nitro group acts as a "mask" for the amino group during upstream processing.[1][2] Once

reduced, the resulting 2-amino-5-ethylphenol becomes the active nucleophile (for oxidative

coupling) or the electrophile precursor (via diazotization).[1][2]
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Figure 1: Divergent synthetic pathways for 5-ethyl-2-nitrophenol, leading to Azo or Indoaniline

dyes.[1]
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Protocol A: Catalytic Reduction to 2-Amino-5-
ethylphenol
This step is the "gateway" reaction.[1][2] We utilize a catalytic hydrogenation method which is

cleaner and higher yielding than iron/acid reductions (Bechamp), minimizing waste in scale-up.

[1][2]

Safety: Hydrogen gas is highly flammable.[1][2] Nitrophenols are toxic.[1][2][3] Work in a fume

hood.

Reagents:

5-Ethyl-2-nitrophenol (10.0 g, 59.8 mmol)[1][2]

Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)[2]

Methanol (150 mL)

Hydrogen gas (balloon or low-pressure hydrogenation apparatus)[2]

Procedure:

Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 10.0 g of 5-ethyl-2-nitrophenol
in 150 mL of methanol. Ensure complete solvation; the solution will be yellow.[1][2]

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or

Argon) to prevent ignition of methanol vapors.[1][2]

Purge: Purge the system with nitrogen for 5 minutes, then switch to hydrogen.

Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient for this

activated ring) at Room Temperature (20-25°C).

Monitoring: Monitor via TLC (Mobile phase: 50:50 Ethyl Acetate/Hexane).[1][2] The yellow

starting material spot (Rf ~0.[1][2]6) should disappear, replaced by a lower Rf amine spot

which may darken upon air exposure.[1][2]
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Filtration: Once consumption is complete (~4-6 hours), purge with nitrogen. Filter the mixture

through a Celite pad to remove the catalyst.[1][2] Keep the catalyst wet (pyrophoric hazard).

[1]

Isolation: Concentrate the filtrate under reduced pressure. The residue is 2-amino-5-

ethylphenol.[1][2][4]

Stability Note: The amine is oxidation-sensitive.[1][2] Use immediately or convert to the

Hydrochloride salt (add HCl/Ether) for storage.[1][2]

Protocol B: Synthesis of a Model Azo Dye (Coupling)
This protocol demonstrates the use of the reduced intermediate as a Diazo Component.[1][2]

Reagents:

2-Amino-5-ethylphenol (freshly prepared, ~2.0 g, 14.6 mmol)[1][2]

Sodium Nitrite (NaNO2) (1.1 g, 16.0 mmol)[2]

Hydrochloric Acid (HCl), 6M (10 mL)[2]

Coupler: 2-Naphthol (2.1 g, 14.6 mmol)[1][2]

Sodium Hydroxide (NaOH), 10% solution[2]

Procedure:

Diazotization:

Suspend 2.0 g of 2-amino-5-ethylphenol in 20 mL water and add 10 mL 6M HCl. Cool to

0–5°C in an ice bath.

Dissolve NaNO2 (1.1 g) in 5 mL water.[1][2] Add dropwise to the amine solution,

maintaining temperature <5°C. Stir for 20 mins. The solution should become clear/orange

(Diazonium salt).[1][2]

Coupler Preparation:
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Dissolve 2.1 g of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1][2]

Coupling:

Slowly add the cold Diazonium solution to the alkaline 2-Naphthol solution with vigorous

stirring.

Observation: A deep red/maroon precipitate will form immediately.[1][2]

Maintain pH >9 by adding more NaOH if necessary (phenolic coupling requires the

phenolate ion).[1][2]

Work-up:

Stir for 1 hour at room temperature.

Acidify slightly with acetic acid to pH 6 to ensure full precipitation.[1]

Filter the solid dye, wash with copious water, and dry in a vacuum oven at 50°C.[1]

Analytical Characterization & QC
To ensure the intermediate is suitable for high-grade dye synthesis, the following QC

parameters are recommended.

Test Method Acceptance Criteria

Purity (HPLC)
C18 Column, ACN/Water

gradient
> 98.5% (Area %)

Melting Point Capillary Method

5-E-2-NP: ~45-48°C (Lit.[1][2]

dependent) Amine HCl:

>200°C (Dec)

Appearance Visual
5-E-2-NP: Yellow Crystal

Amine: Beige/Grey Powder

Iron Content ICP-MS
< 10 ppm (Critical for oxidative

dyes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://www.industrialchemicals.gov.au/
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://cosmileeurope.eu/
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://www.benchchem.com/product/b3198823?utm_src=pdf-custom-synthesis
https://hymasynthesis.com/
https://www.prepchem.com/synthesis-of-2-nitrophenol/
https://www.benchchem.com/product/B1628792
https://patents.google.com/patent/CA2646866A1/en
https://patents.google.com/patent/CA2646866A1/en
https://www.benchchem.com/product/b3198823#using-5-ethyl-2-nitrophenol-as-an-intermediate-in-dye-synthesis
https://www.benchchem.com/product/b3198823#using-5-ethyl-2-nitrophenol-as-an-intermediate-in-dye-synthesis
https://www.benchchem.com/product/b3198823#using-5-ethyl-2-nitrophenol-as-an-intermediate-in-dye-synthesis
https://www.benchchem.com/product/b3198823#using-5-ethyl-2-nitrophenol-as-an-intermediate-in-dye-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3198823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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